Methyl 3-iodobenzo[b]thiophene-2-carboxylate Methyl 3-iodobenzo[b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 683274-54-6
VCID: VC2162248
InChI: InChI=1S/C10H7IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3
SMILES: COC(=O)C1=C(C2=CC=CC=C2S1)I
Molecular Formula: C10H7IO2S
Molecular Weight: 318.13 g/mol

Methyl 3-iodobenzo[b]thiophene-2-carboxylate

CAS No.: 683274-54-6

Cat. No.: VC2162248

Molecular Formula: C10H7IO2S

Molecular Weight: 318.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-iodobenzo[b]thiophene-2-carboxylate - 683274-54-6

Specification

CAS No. 683274-54-6
Molecular Formula C10H7IO2S
Molecular Weight 318.13 g/mol
IUPAC Name methyl 3-iodo-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C10H7IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3
Standard InChI Key ONAZJXBGWCWHPN-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=CC=CC=C2S1)I
Canonical SMILES COC(=O)C1=C(C2=CC=CC=C2S1)I

Introduction

Chemical Structure and Properties

Methyl 3-iodobenzo[b]thiophene-2-carboxylate (CAS No. 683274-54-6) is characterized by a distinct molecular structure featuring a thiophene ring fused to a benzene ring, creating a benzo[b]thiophene scaffold. This heterocyclic system is substituted with an iodine atom at the 3-position and a methyl carboxylate group at the 2-position . The compound's fundamental properties are essential for understanding its behavior in various chemical reactions and applications.

Molecular Characteristics

The compound possesses a molecular formula of C₁₀H₇IO₂S with a molecular weight of 318.13 g/mol. Its structure incorporates several key functional groups, including a thiophene ring (a five-membered ring containing sulfur), a methyl ester group, and an iodine substituent strategically positioned on the thiophene portion of the molecule . The presence of these functional groups contributes significantly to the compound's reactivity profile and potential applications.

Physical Properties

At room temperature, methyl 3-iodobenzo[b]thiophene-2-carboxylate typically exists as a solid compound . It exhibits moderate solubility in common organic solvents such as dichloromethane and ethanol, which facilitates its use in various synthetic procedures . The compound's fused ring system creates a planar structure that influences its crystallization behavior and physical properties.

PropertyValue
Molecular FormulaC₁₀H₇IO₂S
Molecular Weight318.13 g/mol
IUPAC Namemethyl 3-iodo-1-benzothiophene-2-carboxylate
Physical StateSolid at room temperature
SolubilityModerate in dichloromethane and ethanol
CAS Number683274-54-6

Synthesis Methodologies

The preparation of methyl 3-iodobenzo[b]thiophene-2-carboxylate employs several synthetic strategies, with recent advances focusing on environmentally benign approaches. These methods typically involve either direct functionalization of pre-existing benzo[b]thiophene frameworks or the construction of the benzo[b]thiophene core with concurrent functionalization.

Traditional Synthetic Routes

Conventional synthesis of methyl 3-iodobenzo[b]thiophene-2-carboxylate typically involves halogenation and carboxylation reactions of benzo[b]thiophene derivatives. These processes often begin with starting materials such as benzonitriles and thioglycolates, which undergo a series of transformations to yield the target compound. Traditional methods may require multiple steps and potentially harsh reaction conditions.

One-Pot Iodocyclization Strategies

Recent developments have introduced more efficient iodine-mediated one-pot iodocyclization/alkylation strategies for synthesizing benzo[b]thiophene derivatives . This approach offers significant advantages, including:

In one notable approach, 2-alkynylthioanisoles serve as starting materials for an iodine-mediated cyclization to form the benzo[b]thiophene core structure with concurrent iodination . This methodology represents an advancement in green chemistry principles applied to heterocyclic synthesis.

Cyclization-Oxidation Approach

Another innovative synthetic route involves a one-pot iodocyclization/oxidation strategy specifically designed for producing carbonyl-substituted 3-iodobenzo[b]thiophene structures . This method utilizes molecular iodine in tert-butanol as the solvent system, following pioneering work by Togo and colleagues . The versatility of this approach has been demonstrated through the successful synthesis of various functionalized benzo[b]thiophenes, including those containing methyl ester groups .

Applications in Medicinal Chemistry

Methyl 3-iodobenzo[b]thiophene-2-carboxylate holds significant promise in pharmaceutical research due to its structural features and reactivity profile. The compound serves primarily as a valuable synthetic intermediate in the development of biologically active molecules.

Kinase Inhibitor Development

One of the most significant applications of methyl 3-iodobenzo[b]thiophene-2-carboxylate lies in the development of kinase inhibitors. Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, playing crucial roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in various diseases, particularly cancer, making kinase inhibitors important therapeutic agents.

Chemical Reactivity

The reactivity of methyl 3-iodobenzo[b]thiophene-2-carboxylate is largely determined by its functional groups and heterocyclic structure. Understanding these reactivity patterns is essential for utilizing the compound effectively in synthetic chemistry.

Nucleophilic Substitution Reactions

The presence of an iodine atom at the 3-position makes methyl 3-iodobenzo[b]thiophene-2-carboxylate particularly suitable for nucleophilic substitution reactions . Iodine serves as an excellent leaving group, facilitating various coupling reactions that can introduce diverse functionalities at this position. This reactivity is valuable for creating molecular diversity and accessing compounds with enhanced biological activities.

Coupling Reactions

Methyl 3-iodobenzo[b]thiophene-2-carboxylate can participate in various metal-catalyzed coupling reactions, including:

  • Suzuki-Miyaura coupling with boronic acids and esters

  • Sonogashira coupling with terminal alkynes

  • Heck reactions with alkenes

  • Stille coupling with organostannanes

These transformations enable the construction of complex molecular architectures from this relatively simple precursor . The ability to engage in such diverse coupling reactions makes methyl 3-iodobenzo[b]thiophene-2-carboxylate a versatile building block in organic synthesis.

Ester Functionalization

The methyl ester functionality in methyl 3-iodobenzo[b]thiophene-2-carboxylate can undergo various transformations, including:

  • Hydrolysis to the corresponding carboxylic acid

  • Transesterification to form different esters

  • Reduction to alcohols or aldehydes

  • Amidation to form the corresponding amides

These reactions provide additional pathways for structural diversification, expanding the utility of this compound in synthetic chemistry.

Related Compounds and Structural Variations

Understanding the relationship between methyl 3-iodobenzo[b]thiophene-2-carboxylate and structurally similar compounds provides insight into the broader family of benzo[b]thiophene derivatives and their applications.

Benzo[b]thiophene Carboxylates

The benzo[b]thiophene carboxylate family includes numerous compounds with varying substituents at different positions of the heterocyclic core. Variations include:

  • Different halogen substitutions (chloro, bromo, fluoro)

  • Various ester groups (ethyl, propyl, etc.)

  • Additional functional groups on the benzene ring

These structural modifications can significantly alter the chemical and biological properties of the resulting compounds, allowing for fine-tuning of their activities for specific applications.

Synthetic Intermediates and Products

Methyl 3-iodobenzo[b]thiophene-2-carboxylate serves as an intermediate in the synthesis of more complex structures. For example, it can be transformed into 3-propionone substituted benzo[b]thiophenes through appropriate alkylation reactions . Additionally, the compound can be converted to aldehyde-substituted benzo[b]thiophenes through specific oxidation processes, further expanding its synthetic utility .

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